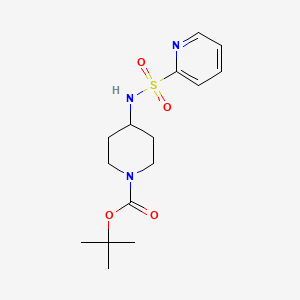

tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

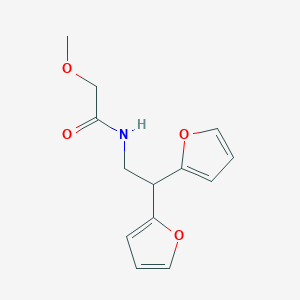

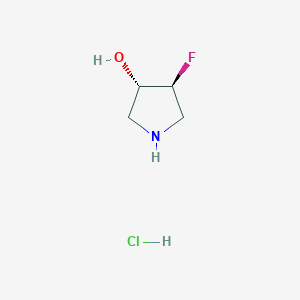

“tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate” is a chemical compound with the formula C15H23N3O4S . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C15H23N3O4S . Its molecular weight is 341.43 .Wissenschaftliche Forschungsanwendungen

Coupling Reactions

tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate was prepared and used in palladium-catalyzed coupling reactions with substituted arylboronic acids. This demonstrates its utility in creating diverse arylated pyridine derivatives, important in the development of pharmaceuticals and agrochemicals (Wustrow & Wise, 1991).

Heterocyclic Core Synthesis

The compound facilitated the Pd(0)-catalyzed regioselective arylation, contributing to the synthesis of heterocyclic cores of thiopeptide antibiotics. This showcases its role in synthesizing complex organic molecules with potential biological activity (Martin, Verrier, Hoarau, & Marsais, 2008).

Intermediate in Vandetanib Synthesis

It served as a key intermediate in the synthesis of Vandetanib, a therapeutic agent, underscoring its importance in the pharmaceutical industry for creating complex drug molecules (Min Wang et al., 2015).

Catalysis and Reaction Mechanisms

The compound's derivatives have been explored as catalysts and intermediates in various chemical reactions, indicating its versatility in organic synthesis. This includes its use in the synthesis of axially chiral dicarboxylic acid for asymmetric Mannich-type reactions, highlighting its potential in catalyzing stereoselective transformations (Hashimoto et al., 2011).

Sulfonamides and Aryl Sulfonamide Synthesis

A practical protocol for the synthesis of various aryl sulfonamides, including pyridine-core-substituted 7-azaindolyl sulfonamides, was developed. This research points to the compound's utility in generating sulfonamides, a class of compounds with wide-ranging pharmacological activities (Waldmann, Schober, Haufe, & Kopka, 2013).

Safety and Hazards

Safety data sheets indicate that if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed cautiously with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It should be kept away from heat, sparks, open flames, and hot surfaces .

Zukünftige Richtungen

Given its role as a precursor in the synthesis of fentanyl, “tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate” is likely to continue to be a subject of research, particularly in relation to the opioid crisis . The control of such precursors is important in preventing their diversion for illicit drug manufacture .

Wirkmechanismus

Target of Action

This compound is primarily used for research and development

Mode of Action

Similar compounds have been used as intermediates in the synthesis of biologically active compounds .

Biochemical Pathways

The specific biochemical pathways affected by “tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate” are currently unknown due to the lack of research data

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These may include the pH, temperature, and presence of other compounds in the solution .

Eigenschaften

IUPAC Name |

tert-butyl 4-(pyridin-2-ylsulfonylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-10-7-12(8-11-18)17-23(20,21)13-6-4-5-9-16-13/h4-6,9,12,17H,7-8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQUONYLVDBPGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2871893.png)

![N-[2-chloro-4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2871895.png)

![6-Methyl-2-(2-(p-tolyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871898.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2871903.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2871905.png)